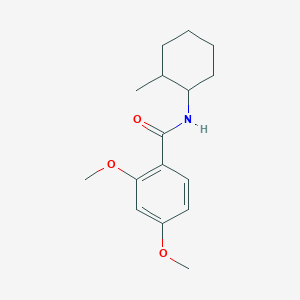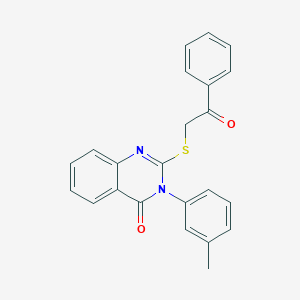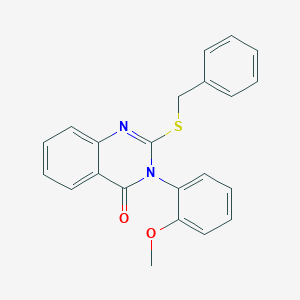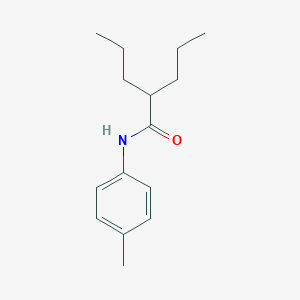
2,4-dimethoxy-N-(2-methylcyclohexyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethoxy-N-(2-methylcyclohexyl)benzamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide, an endocannabinoid neurotransmitter. URB597 has been found to increase anandamide levels in the brain, leading to potential therapeutic effects in various conditions.
Mecanismo De Acción
2,4-dimethoxy-N-(2-methylcyclohexyl)benzamide selectively inhibits FAAH, leading to increased levels of anandamide in the brain. Anandamide is an endocannabinoid neurotransmitter that binds to cannabinoid receptors in the brain, leading to various physiological effects. By inhibiting FAAH, 2,4-dimethoxy-N-(2-methylcyclohexyl)benzamide prolongs the effects of anandamide, potentially leading to therapeutic benefits.
Biochemical and Physiological Effects:
2,4-dimethoxy-N-(2-methylcyclohexyl)benzamide has been found to have various biochemical and physiological effects. It increases levels of anandamide in the brain, leading to activation of cannabinoid receptors and subsequent effects on pain, anxiety, and mood. 2,4-dimethoxy-N-(2-methylcyclohexyl)benzamide has also been found to increase levels of other endocannabinoids, such as 2-arachidonoylglycerol (2-AG), which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-dimethoxy-N-(2-methylcyclohexyl)benzamide has several advantages as a tool for studying the endocannabinoid system and FAAH function. It is highly selective for FAAH, with minimal off-target effects. It also has a long half-life, allowing for sustained inhibition of FAAH. However, 2,4-dimethoxy-N-(2-methylcyclohexyl)benzamide has some limitations in lab experiments. It is not suitable for in vivo studies due to its poor bioavailability, and it may have limited utility in studying other enzymes involved in endocannabinoid metabolism.
Direcciones Futuras
There are several potential future directions for research on 2,4-dimethoxy-N-(2-methylcyclohexyl)benzamide. One area of interest is its potential as a therapeutic agent for various conditions, such as chronic pain, anxiety, and depression. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a tool for studying the endocannabinoid system and FAAH function. 2,4-dimethoxy-N-(2-methylcyclohexyl)benzamide may be useful in elucidating the role of FAAH in various physiological processes and in identifying new therapeutic targets.
Métodos De Síntesis
2,4-dimethoxy-N-(2-methylcyclohexyl)benzamide can be synthesized using a multistep process involving several chemical reactions. The starting material is 2,4-dimethoxybenzoic acid, which undergoes esterification with 2-methylcyclohexanol to form the corresponding ester. This ester is then converted to the amide using ammonia and a palladium catalyst. Finally, the amide is selectively brominated and then treated with sodium hydroxide to yield 2,4-dimethoxy-N-(2-methylcyclohexyl)benzamide.
Aplicaciones Científicas De Investigación
2,4-dimethoxy-N-(2-methylcyclohexyl)benzamide has been extensively studied in preclinical models for its potential therapeutic effects. It has been found to have analgesic, anxiolytic, and antidepressant properties, as well as potential benefits in the treatment of addiction and neurodegenerative disorders. 2,4-dimethoxy-N-(2-methylcyclohexyl)benzamide has also been investigated for its potential as a tool for studying the endocannabinoid system and FAAH function.
Propiedades
Fórmula molecular |
C16H23NO3 |
|---|---|
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
2,4-dimethoxy-N-(2-methylcyclohexyl)benzamide |
InChI |
InChI=1S/C16H23NO3/c1-11-6-4-5-7-14(11)17-16(18)13-9-8-12(19-2)10-15(13)20-3/h8-11,14H,4-7H2,1-3H3,(H,17,18) |
Clave InChI |
SVGAUMBTHRCBIT-UHFFFAOYSA-N |
SMILES |
CC1CCCCC1NC(=O)C2=C(C=C(C=C2)OC)OC |
SMILES canónico |
CC1CCCCC1NC(=O)C2=C(C=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3,5,6-Trifluoro-4-(4-nitrophenoxy)pyridin-2-yl]morpholine](/img/structure/B290279.png)

![Ethyl {[8-(4-methoxyphenyl)-7-oxo-5,6,7,8-tetrahydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-9-yl]sulfanyl}acetate](/img/structure/B290283.png)


![8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290291.png)
![8-benzyl-9-(methylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290292.png)
![1-{[2-(dodecylsulfanyl)ethoxy]methyl}-5-fluoro-2,4(1H,3H)-pyrimidinedione](/img/structure/B290293.png)

![Diphenyl (4-methoxyphenyl)[(5-methyl-1,3,4-thiadiazol-2-yl)amino]methylphosphonate](/img/structure/B290298.png)
methylphosphonate](/img/structure/B290299.png)
![Methyl 2-[3-benzyl-2-(ethylcarbamothioyl)-2,4-dioxo-1,3,2lambda5-benzodiazaphosphinin-1-yl]acetate](/img/structure/B290300.png)

